molecular formula C11H14BF3O3 B2805041 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)furan-2-yl)-1,3,2-dioxaborolane CAS No. 2226354-39-6

4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)furan-2-yl)-1,3,2-dioxaborolane

Cat. No.: B2805041
CAS No.: 2226354-39-6
M. Wt: 262.04
InChI Key: JFIIZYKCPVHTLX-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)furan-2-yl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C11H14BF3O3 and its molecular weight is 262.04. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study by Liao et al. (2022) focused on the synthesis and characterization of a derivative compound, analyzing its structure through spectroscopic methods and X-ray diffraction. This work illustrates the compound's utility as a raw material for further chemical modifications, supported by density functional theory (DFT) studies confirming the molecular structure (Liao et al., 2022).

  • Coombs et al. (2006) prepared a related compound through rhodium-catalyzed hydroboration, characterized by single crystal X-ray diffraction. This study highlights the compound's structural features and potential as a versatile building block in organic synthesis (Coombs et al., 2006).

Applications in Material Science and Organic Synthesis

  • Das et al. (2015) synthesized a series of novel dioxaborolane derivatives, demonstrating their application in creating boron-containing polyenes for potential use in liquid crystal display (LCD) technology. This research also explores the biological testing of these compounds for neurodegenerative diseases (Das et al., 2015).

  • Büttner et al. (2007) developed a new building block for the synthesis of silicon-based drugs and odorants, showcasing the synthetic potential of a dioxaborolane derivative in creating biologically active compounds, including a new synthesis route for the retinoid agonist disila-bexarotene (Büttner et al., 2007).

Molecular Structure and DFT Studies

  • Huang et al. (2021) conducted synthesis, crystal structure, and DFT study of boric acid ester intermediates with benzene rings, providing insight into the compounds' physicochemical properties through molecular structure optimization and analysis of molecular electrostatic potential (Huang et al., 2021).

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[5-(trifluoromethyl)furan-2-yl]-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BF3O3/c1-9(2)10(3,4)18-12(17-9)8-6-5-7(16-8)11(13,14)15/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIIZYKCPVHTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2226354-39-6
Record name 4,4,5,5-tetramethyl-2-[5-(trifluoromethyl)furan-2-yl]-1,3,2-dioxaborolane
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